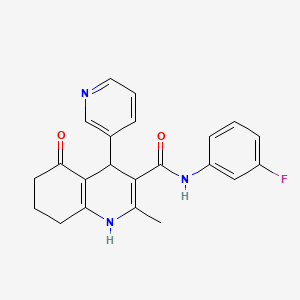

N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Beschreibung

N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a hexahydroquinolinecarboxamide derivative featuring a fluorophenyl group at the N-position and a 3-pyridinyl substituent at the 4-position of the quinoline core. Its structure combines a partially saturated quinoline ring system with a carboxamide linkage, which is critical for interactions with biological targets. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while the pyridinyl group may contribute to hydrogen bonding or π-π stacking interactions in receptor binding .

Eigenschaften

CAS-Nummer |

406183-25-3 |

|---|---|

Molekularformel |

C22H20FN3O2 |

Molekulargewicht |

377.4 g/mol |

IUPAC-Name |

N-(3-fluorophenyl)-2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C22H20FN3O2/c1-13-19(22(28)26-16-7-2-6-15(23)11-16)20(14-5-4-10-24-12-14)21-17(25-13)8-3-9-18(21)27/h2,4-7,10-12,20,25H,3,8-9H2,1H3,(H,26,28) |

InChI-Schlüssel |

VVKUFCARNBUAPK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-Fluorphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-chinolincarboxamid umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch eine Pfitzinger-Reaktion synthetisiert werden, bei der ein Isatin-Derivat mit einem aromatischen Aldehyd in Gegenwart einer Base kondensiert wird.

Einführung der Pyridinylgruppe: Die Pyridinylgruppe kann durch eine Suzuki-Miyaura-Kupplungsreaktion eingeführt werden, bei der ein Boronsäurederivat mit einem halogenierten Pyridin in Gegenwart eines Palladiumkatalysators gekoppelt wird.

Addition der Fluorphenylgruppe: Die Fluorphenylgruppe kann durch eine nucleophile aromatische Substitution eingeführt werden, bei der ein fluoriertes Benzolderivat mit einem geeigneten Nucleophil reagiert.

Bildung der Carboxamidgruppe: Die Carboxamidgruppe kann durch eine Amidierungsreaktion gebildet werden, bei der ein Amin mit einem Carbonsäurederivat reagiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Prozessautomatisierung umfassen, um die Produktion effizient zu skalieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(3-Fluorphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-chinolincarboxamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um die entsprechenden Chinolin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um die Carbonylgruppe zu einem Alkohol zu reduzieren.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Fluorphenylgruppe, wobei das Fluoratom durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide unter geeigneten Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Chinolin-N-oxide.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

N-(3-Fluorphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-chinolincarboxamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen, antiviralen und krebshemmenden Eigenschaften untersucht.

Medizin: Wird auf sein Potenzial für therapeutische Anwendungen untersucht, einschließlich als Medikamentenkandidat für verschiedene Krankheiten.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Vorläufer für die Synthese funktionalisierter Polymere verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von N-(3-Fluorphenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-chinolincarboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an zellulären Prozessen beteiligt sind, was zur Störung von Stoffwechselwegen und nachfolgenden biologischen Wirkungen führt.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of hexahydroquinolinecarboxamides, which exhibit structural diversity in their substituents. Below is a detailed comparison with key analogs:

Substituent Variations and Molecular Properties

Functional Group Impact

- Fluorine vs. Chlorine : The target compound’s 3-fluorophenyl group provides a balance of electronegativity and compact size, favoring target selectivity over bulkier 3-chlorophenyl analogs (e.g., ). Chlorine’s higher lipophilicity may improve membrane permeability but could reduce solubility.

- Pyridinyl Position: The 3-pyridinyl group in the target compound differs from the 2-pyridinyl or 4-methyl-2-pyridinyl groups in analogs .

- Heterocyclic Modifications : Replacing pyridinyl with benzodioxol (as in ) or thiophene (as in ) alters electronic density and steric bulk. Thiophene’s sulfur atom may introduce unique metabolic pathways or redox interactions.

Polymorphism and Stability

The polymorphism observed in N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide analogs (e.g., ) highlights the importance of crystalline form in bioavailability. While data on the target compound’s polymorphism are unavailable, structural similarities suggest that substituents like fluorine and pyridinyl could stabilize specific polymorphic forms.

Research Findings and Implications

- Synthetic Accessibility: NMR data for related compounds (e.g., ) confirm the synthetic feasibility of modifying the quinoline core. Fluorine incorporation typically requires specialized reagents, as seen in the target compound.

- Biological Relevance : While direct activity data for the target compound are absent, analogs with chlorophenyl or thiophene groups (e.g., ) have shown promise in receptor-binding studies, suggesting that the target’s fluorophenyl-pyridinyl combination may optimize selectivity and potency.

- Computational Predictions : Molecular weight and logP values (estimated for the target as ~495 and ~3.5, respectively) align with drug-like properties, contrasting with higher-molecular-weight analogs like (~535), which may face ADME challenges.

Biologische Aktivität

N-(3-Fluorophenyl)-2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound belonging to the hexahydroquinoline derivatives. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Molecular Structure and Properties

- Molecular Formula : C21H22FN3O2

- Molar Mass : 365.42 g/mol

- Structural Features : The compound features a quinoline backbone with a fluorophenyl group and a pyridinyl moiety, which are crucial for its biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

-

Anticancer Activity :

- Studies have shown that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain derivatives have been evaluated for their ability to inhibit human cancer cell lines by targeting specific pathways involved in tumor growth .

- Anti-inflammatory Effects :

-

Antimicrobial Properties :

- Some studies suggest that quinoline derivatives possess antimicrobial activity against various pathogens, indicating their potential use in developing new antibiotics .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor of enzymes such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .

- Receptor Modulation : The compound may also interact with specific receptors involved in cancer progression and inflammation.

Table 1: Summary of Biological Activities

Case Study Example

In a recent study evaluating the anticancer effects of similar quinoline derivatives, compounds were tested against several human cancer cell lines. The results indicated that some derivatives led to significant reductions in cell viability through apoptosis pathways. This highlights the potential of this compound as a lead compound for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.